Z-Nva-osu

Peptide Synthesis Active Ester Acylation

Inconsistent coupling efficiency and racemization risk plague in-situ activation workflows. Z-Nva-osu eliminates this variability as a pre-activated, crystalline building block. • Direct coupling without auxiliary reagents-OSu leaving group (pKa ≈ 6.0) ensures efficient amide bond formation • Orthogonal Z protection stable to Fmoc deprotection conditions, enabling dual-strategy SPPS • Consistent ≥99% purity across batches supports reproducible SAR data in high-throughput peptide library synthesis

Molecular Formula C17H20N2O6
Molecular Weight 348.36
CAS No. 71447-85-3
Cat. No. B612847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Nva-osu
CAS71447-85-3
SynonymsZ-L-alpha-aminovaleric acid-N-hydroxysuccinimide ester
Molecular FormulaC17H20N2O6
Molecular Weight348.36
Structural Identifiers
SMILESCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H20N2O6/c1-2-6-13(16(22)25-19-14(20)9-10-15(19)21)18-17(23)24-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,18,23)/t13-/m0/s1
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Nva-osu Technical Profile and Procurement


Z-Nva-osu (Z-L-norvaline N-hydroxysuccinimide ester, CAS 71447-85-3) is an activated amino acid derivative belonging to the class of Nα-benzyloxycarbonyl (Z)-protected amino acid N-hydroxysuccinimide (OSu) esters . With a molecular formula of C₁₇H₂₀N₂O₆ and molecular weight of 348.35 g/mol, this compound serves as a key building block for the incorporation of L-norvaline residues into peptide sequences via active ester-mediated coupling strategies . Commercial specifications indicate availability at purity levels of 98-99% .

Pre-activation OSu ester eliminates in-situ activation, reducing coupling variability
Orthogonal Protection Z group compatible with Fmoc and Boc SPPS strategies
Norvaline Residue Linear n-propyl side chain for specific hydrophobic incorporation
Commercial Purity Available at high purity from multiple suppliers

Why Z-Nva-osu Cannot Be Substituted


Z-Nva-osu exhibits a unique combination of three critical functional elements—the benzyloxycarbonyl (Z) Nα-protecting group, the L-norvaline (Nva) side chain, and the N-hydroxysuccinimide (OSu) activated ester—that collectively define its performance in peptide synthesis workflows . Substitution with alternative protecting group strategies (e.g., Boc-Nva-osu or Fmoc-Nva-osu) would fundamentally alter the orthogonal protection scheme and deprotection conditions required [1]. Replacement with the free acid Z-Nva-OH would eliminate the pre-activated ester functionality, necessitating in situ activation with coupling reagents and introducing potential variability in coupling efficiency and racemization [2]. Even substitution with Z-Val-osu, a structurally related Z-protected OSu ester, introduces a different amino acid side chain (valine vs. norvaline) that alters the steric and hydrophobic properties of the incorporated residue .

  • Boc or Fmoc analogs alter orthogonal protection and deprotection requirements.
  • Free acid Z-Nva-OH requires in-situ activation, potentially introducing coupling variability and racemization.
  • Z-Val-osu substitutes a branched valine side chain, changing steric and hydrophobic properties of the peptide.

Z-Nva-osu Comparative Evidence


Activated Ester Reactivity: OSu vs. Free Acid

Z-Nva-osu contains a pre-formed N-hydroxysuccinimide (OSu) ester that functions as an activated acylating agent, eliminating the requirement for in situ activation with carbodiimide or uronium-based coupling reagents [1]. In contrast, the free acid analog Z-Nva-OH requires coupling reagent-mediated activation, which introduces additional variables including reagent selection, stoichiometry, and potential racemization [2]. The OSu leaving group (pKa of N-hydroxysuccinimide ≈ 6.0) provides a favorable balance of reactivity and stability compared to the hydroxyl leaving group (pKa ≈ 15-16) of the free acid [3].

Activated Ester Reactivity
Class-level
ΔpKa ≈ 9–10 (OSu vs free acid)
Pre-activated OSu ester reduces coupling reagent optimization
Based on standard pKa values; class-level inference
Peptide Synthesis Active Ester Acylation

Z vs. Boc Orthogonality

Z-Nva-osu utilizes the benzyloxycarbonyl (Z) protecting group, which is cleaved under strongly acidic conditions (e.g., HBr/AcOH, TFA/TFMSA) or via catalytic hydrogenolysis (H₂, Pd/C) . In contrast, Boc-Nva-osu employs the tert-butyloxycarbonyl (Boc) group, which is cleaved under mildly acidic conditions (TFA, 20-50% v/v) . This difference defines the orthogonal protection strategy: Z protection is compatible with Boc-based SPPS for side-chain protection of orthogonal residues, whereas Boc protection is incompatible with Fmoc-based SPPS due to simultaneous cleavage during Fmoc deprotection with piperidine [1].

Z vs. Boc Orthogonality
Class-level
Z: strong acid or hydrogenolysis; Boc: mild TFA
Z group orthogonal to Fmoc, compatible with Boc SPPS
Qualitative difference in deprotection conditions
Solid-Phase Peptide Synthesis Orthogonal Protection Deprotection

Side Chain Specificity: Norvaline vs. Valine

Z-Nva-osu contains the norvaline (Nva) side chain (n-propyl group, -CH₂CH₂CH₃), a straight-chain alkyl substituent . Z-Val-osu contains the valine (Val) side chain (isopropyl group, -CH(CH₃)₂), a branched-chain alkyl substituent . The structural difference between a linear n-propyl group and a branched isopropyl group affects steric bulk, conformational flexibility, and hydrophobic packing in the final peptide [1].

Side Chain Specificity
Class-level
n-propyl vs isopropyl side chain
Norvaline linear side chain alters steric/hydrophobic properties
Structural difference affects peptide conformation
Norvaline Valine Amino Acid Side Chain Peptide Design

Commercial Purity Specifications

Commercially available Z-Nva-osu is supplied with documented minimum purity specifications ranging from 98% to 99% [1]. AK Scientific specifies a minimum purity of 99% for catalog 7945AH, with physical form reported as liquid at 20°C . Combi-Blocks specifies purity at 98% with refrigerated storage conditions . APeptide specifies purity >98% [1].

Purity Specifications
Specification review
98–99% across suppliers
High purity supports reproducible peptide synthesis
Supplier-dependent variation; review COA
Purity Quality Control Procurement

Z-Nva-osu Application Scenarios


SPPS with Z-Protection

Z-Nva-osu is employed as a pre-activated building block for the incorporation of L-norvaline residues in solid-phase peptide synthesis utilizing Z-based orthogonal protection schemes . The Z group is stable to the mildly basic conditions used for Fmoc deprotection, allowing Z-Nva-osu to serve as a semi-permanent protecting group in Fmoc SPPS or as the primary Nα protection in Boc SPPS. This is based on the orthogonal deprotection characteristics established in Section 3, Evidence Item 2.

Solution-Phase Fragment Condensation

In solution-phase peptide synthesis, Z-Nva-osu functions as an activated ester that can be directly coupled to amino-free peptide fragments without requiring additional coupling reagents . This application leverages the enhanced reactivity of the OSu ester (pKa ≈ 6.0 leaving group) relative to the free acid (pKa ≈ 15-16) as quantified in Section 3, Evidence Item 1.

Norvaline-Containing Bioactive Peptides

Z-Nva-osu enables the site-specific incorporation of L-norvaline residues into peptide sequences designed for structure-activity relationship (SAR) studies or biological evaluation . The linear n-propyl side chain of norvaline offers distinct steric and hydrophobic properties compared to the branched isopropyl side chain of valine (Z-Val-osu), as documented in Section 3, Evidence Item 3.

Peptide Library Construction for SAR

The commercial availability of Z-Nva-osu at purity levels of 98-99% from multiple suppliers (as detailed in Section 3, Evidence Item 4) supports its use in high-throughput peptide library synthesis where consistent building block quality is essential for reproducible SAR data .

Application
Selection Property
Validation Focus
ApplicationSPPS with Z-Protection
Selection PropertyZ orthogonal protection compatibility
Validation FocusDeprotection condition compatibility (Boc/Fmoc)
ApplicationSolution-Phase Fragment Condensation
Selection PropertyPre-activated OSu ester reactivity
Validation FocusCoupling efficiency without in-situ activation
ApplicationNorvaline-Containing Bioactive Peptides
Selection PropertyLinear n-propyl side chain
Validation FocusSteric and hydrophobic effects on peptide activity
ApplicationPeptide Library Construction for SAR
Selection PropertyHigh-purity building block quality
Validation FocusLot-to-lot consistency for reproducible outcomes

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